N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound. It comprises a unique assembly of thiophene, pyrimidinone, ethyl, trifluoromethyl, and benzenesulfonamide groups, making it a notable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the coupling of 4-oxothieno[3,2-d]pyrimidine with an ethylating agent, followed by sulfonation and finally, introducing the trifluoromethylbenzenesulfonamide group. Key reagents can include strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran under controlled temperatures (often -78°C to room temperature).
Industrial Production Methods: In an industrial setting, production scales up using automated reactors with precise control over reaction parameters. The processes include high-pressure liquid chromatography for purification and recrystallization methods to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative cleavage, breaking down into smaller molecules.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution can introduce new functional groups or alter existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen with a palladium catalyst.
Substitution: Halogenating agents such as phosphorus tribromide or chlorides with appropriate catalysts.
Major Products Formed: Reactions typically produce intermediates or derivatives with modified functional groups, useful in further synthesis or studies.
Scientific Research Applications
Chemistry: Used in designing new synthetic routes and studying reaction mechanisms. Biology: Medicine: Investigated for its pharmacological properties, potentially as an anti-inflammatory or anti-cancer agent. Industry: Utilized in the manufacture of fine chemicals and as a building block for advanced materials.
Mechanism of Action
The compound's biological activity is mediated through its interaction with cellular targets, potentially including enzymes or receptors. Molecular docking studies suggest it fits into active sites, modulating biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methylbenzenesulfonamide
Uniqueness: The trifluoromethyl group imparts distinctive chemical properties, such as increased metabolic stability and enhanced interaction with biological targets, differentiating it from similar compounds.
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3S2/c16-15(17,18)10-2-1-3-11(8-10)26(23,24)20-5-6-21-9-19-12-4-7-25-13(12)14(21)22/h1-4,7-9,20H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANFIDBKSZUVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.